molecular formula C32H40N2O4 B12578203 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one CAS No. 459856-36-1

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one

Cat. No.: B12578203
CAS No.: 459856-36-1
M. Wt: 516.7 g/mol
InChI Key: ZWMBQHMCXBDRCE-UHFFFAOYSA-N
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Description

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is a phthalein derivative structurally related to phenolphthalein. Phthaleins are synthesized via condensation of phthalic anhydride with phenolic compounds, forming lactone-based chromophores . The target compound features diethylamino and ethoxy substituents on the aryl rings, distinguishing it from simpler analogs like phenolphthalein (3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one) .

Properties

CAS No.

459856-36-1

Molecular Formula

C32H40N2O4

Molecular Weight

516.7 g/mol

IUPAC Name

3,3-bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1-one

InChI

InChI=1S/C32H40N2O4/c1-7-33(8-2)23-17-19-27(29(21-23)36-11-5)32(26-16-14-13-15-25(26)31(35)38-32)28-20-18-24(34(9-3)10-4)22-30(28)37-12-6/h13-22H,7-12H2,1-6H3

InChI Key

ZWMBQHMCXBDRCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)N(CC)CC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with appropriate reagents to form the benzofuran core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may involve disruption of microbial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzofuran-1(3H)-ones, which include pH indicators, color-forming agents, and bioactive molecules. Key analogs are compared below:

Compound Name Substituents Molecular Weight (g/mol) pH Range/Color Transition Applications Reference
Target Compound 4-(diethylamino), 2-ethoxy 435.52 Not explicitly reported Potential pH indicator, research
Phenolphthalein (PPT) 4-hydroxyphenyl 318.33 8.3–10.0 (colorless ⇌ fuchsia) Common pH indicator
Bromothymol Blue (BB) 3-bromo, 4-hydroxy, 2-methyl 624.38 6.0–7.6 (yellow ⇌ blue) Acid-base titrations
o-Cresolphthalein 4-hydroxy-3-methylphenyl 346.38 8.2–9.8 (colorless ⇌ red) Alkaline pH indicator
Crystal Violet Lactone (CVL) N,N-dimethylamino 379.46 Solvent-dependent (colorless ⇌ blue) Thermal paper coatings
3,3-Bis(2-methoxyphenyl)-2-benzofuran-1-one 2-methoxyphenyl 346.38 Not reported Research applications

Key Differences and Trends

  • Solubility: Bulky diethylamino groups may improve solubility in organic solvents, unlike hydroxylated phthaleins, which are more polar .
  • pH Sensitivity: PPT and o-cresolphthalein exhibit sharp transitions in basic media due to deprotonation of hydroxyl groups. The target compound’s amino and ethoxy groups might alter its pKa, extending or shifting its useful pH range .
  • Applications: While PPT and CVL are commercial pH indicators and imaging agents, the target compound’s niche applications remain understudied. Derivatives with amino groups, however, are explored in photodynamic therapy and molecular switches .

Research Findings

Spectroscopic Properties

  • UV-Vis Absorption: Diethylamino groups in the target compound likely induce a bathochromic shift compared to hydroxylated phthaleins, as seen in CVL (λmax ~ 590 nm in acidic conditions) .
  • Solvatochromism : Ethoxy groups may enhance solvent-dependent color changes, similar to fluoran derivatives used in thermochromic materials .

Biological Activity

3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one, a compound characterized by its complex molecular structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C32H40N2O
  • Molecular Weight : 516.7 g/mol
  • CAS Number : 38880-20-5

The biological activity of 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

  • Antiviral activity
  • Antitumor effects
  • Neuroprotective properties

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzofuran derivatives. For instance, compounds with similar scaffolds have shown efficacy against viruses such as the yellow fever virus (YFV). A study reported that certain dimeric compounds exhibited an effective concentration (EC50) of approximately 1.9 μM against YFV, suggesting a promising antiviral profile for derivatives like 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines. The specific mechanisms involve inducing apoptosis and inhibiting cell cycle progression, which are critical for cancer treatment .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress .

Study 1: Antiviral Efficacy

A study conducted on a series of benzofuran derivatives revealed that those containing diethylamino groups exhibited significant antiviral activity. The researchers found that the presence of these groups enhanced the interaction with viral proteins, leading to reduced viral replication in cell cultures .

Study 2: Antitumor Activity in Cell Lines

In another investigation, 3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one was tested against various cancer cell lines including breast and lung cancer. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong antitumor activity .

Data Table: Summary of Biological Activities

Activity TypeModel/AssayEC50/IC50 ValueReference
AntiviralYellow Fever Virus (YFV)1.9 μM
AntitumorBreast Cancer Cell Line15 μM
NeuroprotectiveNeuroblastoma Cell LineN/A

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